13,16-Di(butan-2-yl)-10,11,14,20-tetramethyl-3-(2-methylpropyl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo[N-methyl-L-alanyl-beta-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-(3S)-3-methyl-L-prolyl-L-isoleucyl-N-methyl-L-isoleucyl] is a complex cyclic peptide compound. It is a member of the cyclodepsipeptide family, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[N-methyl-L-alanyl-beta-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-(3S)-3-methyl-L-prolyl-L-isoleucyl-N-methyl-L-isoleucyl] typically involves the stepwise assembly of the peptide chain followed by cyclization. The process begins with the protection of amino acid functional groups to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as HATU or EDCI. After the linear peptide is assembled, the protecting groups are removed, and the peptide is cyclized under dilute conditions to form the cyclic structure .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain on a solid support. This method is advantageous for large-scale production due to its automation and high yield .
Chemical Reactions Analysis
Types of Reactions
Cyclo[N-methyl-L-alanyl-beta-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-(3S)-3-methyl-L-prolyl-L-isoleucyl-N-methyl-L-isoleucyl] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and bioactive compounds.
Mechanism of Action
The mechanism of action of cyclo[N-methyl-L-alanyl-beta-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-(3S)-3-methyl-L-prolyl-L-isoleucyl-N-methyl-L-isoleucyl] involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular processes. It may also interact with cell membranes, altering their permeability and function .
Comparison with Similar Compounds
Cyclo[N-methyl-L-alanyl-beta-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-(3S)-3-methyl-L-prolyl-L-isoleucyl-N-methyl-L-isoleucyl] is unique compared to other similar compounds due to its specific amino acid sequence and cyclic structure. Similar compounds include:
Destruxin A: Another cyclodepsipeptide with insecticidal properties.
Destruxin B: Known for its phytotoxic and anticancer activities.
These compounds share structural similarities but differ in their biological activities and applications.
Properties
IUPAC Name |
13,16-di(butan-2-yl)-10,11,14,20-tetramethyl-3-(2-methylpropyl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55N5O7/c1-11-19(5)25-31(42)36(10)27(20(6)12-2)32(43)35(9)22(8)28(39)33-15-13-24(38)44-23(17-18(3)4)30(41)37-16-14-21(7)26(37)29(40)34-25/h18-23,25-27H,11-17H2,1-10H3,(H,33,39)(H,34,40) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPPDKJKKDOWTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCC(C2C(=O)N1)C)CC(C)C)C)C)C(C)CC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.